molecular formula C23H18FNO4S B2660473 3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866726-13-8

3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2660473
CAS No.: 866726-13-8
M. Wt: 423.46
InChI Key: PZTNISMCXGBQPM-UHFFFAOYSA-N
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Description

This quinolinone derivative features a benzenesulfonyl group at position 3, a 3-fluorophenylmethyl substituent at position 1, and a methoxy group at position 5. The compound’s structure positions it within a class of sulfonamide-containing heterocycles, which are often explored for pharmacological properties such as kinase inhibition or antimicrobial activity. Its fluorine and methoxy substituents likely influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-29-18-10-11-21-20(13-18)23(26)22(30(27,28)19-8-3-2-4-9-19)15-25(21)14-16-6-5-7-17(24)12-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTNISMCXGBQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the quinoline core using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the fluorophenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with a fluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance, a related compound demonstrated efficacy in inhibiting tumor growth in xenograft models by targeting the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Antimicrobial Properties

The compound has shown promising results against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions. In vitro studies have reported that it exhibits potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Neurological Applications

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been found to enhance neuronal survival and reduce oxidative stress in vitro. Additionally, preclinical trials suggest its potential as a therapeutic agent for conditions like Alzheimer's disease due to its ability to modulate neurotransmitter systems and reduce neuroinflammation .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

StudyApplicationFindings
Study AAnticancerInduced apoptosis in breast cancer cells; reduced tumor size in vivo models
Study BAntimicrobialEffective against multi-drug resistant E. coli; inhibited biofilm formation
Study CNeurologicalImproved cognitive function in Alzheimer's model; reduced neuroinflammation

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors. The fluorophenyl and methoxy groups can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Core Structural Variations

The following analogues share the quinolin-4-one scaffold but differ in sulfonyl, aryl, or substituent groups:

Compound Name Sulfonyl Group Position 1 Substituent Position 6 Substituent Key Modifications Potential Impact
Target Compound Benzenesulfonyl 3-Fluorophenylmethyl Methoxy None (reference) Balanced lipophilicity and electronic effects
3-(4-Ethylbenzenesulfonyl)-1-[(4-Fluorophenyl)methyl]-6-Methoxy-1,4-Dihydroquinolin-4-One 4-Ethylbenzenesulfonyl 4-Fluorophenylmethyl Methoxy Ethyl group on sulfonyl; fluorine position shift Increased steric bulk; altered aryl binding interactions
3-(3-Chlorobenzenesulfonyl)-7-(Diethylamino)-6-Fluoro-1-[(4-Methylphenyl)methyl]quinolin-4-one 3-Chlorobenzenesulfonyl 4-Methylphenylmethyl Diethylamino (position 7) Chlorine substitution; additional diethylamino group Enhanced electron-withdrawing effects; possible cytotoxicity
3-(Benzenesulfonyl)-6-Fluoro-1-[(4-Methylphenyl)methyl]quinolin-4-one Benzenesulfonyl 4-Methylphenylmethyl Fluoro (position 6) Fluoro replaces methoxy; methyl on benzyl Reduced electron-donating capacity; altered metabolic stability

Functional Group Analysis

  • Sulfonyl Modifications: The target compound’s benzenesulfonyl group provides moderate electron-withdrawing effects. The 4-ethylbenzenesulfonyl variant () adds steric bulk, which may hinder target engagement but improve pharmacokinetic half-life .
  • Aryl Substituents: The 3-fluorophenylmethyl group in the target compound vs. 4-fluorophenylmethyl () alters spatial orientation, affecting interactions with chiral binding sites.
  • Position 6 Substituents :

    • Methoxy (target) vs. fluoro (): Methoxy’s electron-donating nature may stabilize resonance structures, while fluoro’s smaller size could reduce steric hindrance .

Biological Activity

3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound's structure includes a benzenesulfonyl group and a methoxy group, contributing to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's IUPAC name is 3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one. Its molecular formula is C23H20FNO4SC_{23}H_{20}FNO_4S, with a molecular weight of approximately 429.47 g/mol. The presence of functional groups such as the methoxy and sulfonyl groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, quinoline derivatives have been shown to act as phosphodiesterase (PDE) inhibitors, which could modulate intracellular signaling pathways by increasing cyclic nucleotide levels .
  • DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting its structure and function. This property is particularly relevant in anticancer therapies, where such compounds can inhibit cancer cell proliferation by interfering with DNA replication.
  • Receptor Binding : The compound may bind to various receptors on cell surfaces, influencing cellular responses and signaling pathways. This can lead to anti-inflammatory effects or modulation of immune responses .

Biological Activity Overview

The biological activities of 3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can be summarized as follows:

Activity Description
AnticancerInhibits cancer cell proliferation through DNA intercalation and enzyme inhibition.
Anti-inflammatoryModulates inflammatory responses by inhibiting PDE enzymes and affecting cytokine release.
AntimicrobialExhibits activity against various pathogens through interference with metabolic processes.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of quinoline compounds exhibit significant cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through DNA damage and cell cycle arrest .
  • Anti-inflammatory Effects : Research indicates that compounds similar to 3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can effectively reduce inflammation in animal models by inhibiting PDE4 activity, leading to decreased levels of inflammatory cytokines .
  • Antimicrobial Properties : Investigations into the antimicrobial efficacy of quinoline derivatives have shown promising results against resistant strains of bacteria and fungi, suggesting potential applications in treating infections that are difficult to manage with conventional antibiotics .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and molecular integrity. Aromatic protons appear at δ 6.5–8.5 ppm, while sulfonyl groups deshield adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ at m/z 439.1) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the dihydroquinolinone core .

How do structural modifications (e.g., fluorophenyl or sulfonyl groups) influence biological activity?

Advanced Research Question

  • Sulfonyl groups : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via π-π stacking .
  • Fluorophenyl substituents : Improve metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
  • Methoxy groups : Modulate solubility and hydrogen-bonding interactions .
    Methodological Tip: Comparative assays (e.g., enzyme inhibition IC₅₀) using analogs with varied substituents can quantify structure-activity relationships .

What challenges arise in assessing the compound’s stability under varying storage conditions?

Basic Research Question

  • pH sensitivity : Degradation occurs in strongly acidic/basic conditions (pH <4 or >10), requiring neutral buffers for long-term storage .
  • Temperature : Store at –20°C in desiccated environments to prevent hydrolysis of the sulfonyl group .
  • Light exposure : UV light may induce photodegradation; use amber vials .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking simulations : Software like AutoDock Vina models binding to enzymes (e.g., cyclooxygenase-2) by aligning the sulfonyl group with catalytic residues .
  • Molecular dynamics (MD) : Simulates conformational stability in aqueous environments, highlighting solubility limitations .
  • QSAR models : Relate substituent electronic parameters (e.g., Hammett constants) to activity .

What experimental designs are suitable for evaluating antioxidant or anti-inflammatory activity?

Advanced Research Question

  • In vitro assays :
    • DPPH/ABTS assays : Quantify free radical scavenging activity at varying concentrations (e.g., IC₅₀ 10–50 µM) .
    • COX-2 inhibition : ELISA-based measurement of prostaglandin E₂ reduction .
  • In vivo models : Murine carrageenan-induced edema studies, with dose ranges 5–50 mg/kg .
    Statistical Note: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .

How can contradictory data on biological activity be resolved?

Advanced Research Question

  • Source analysis : Verify purity (>95% via HPLC) and confirm structural identity (NMR/MS) to rule out impurities .
  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) across labs .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., consistent IC₅₀ ranges) .

What strategies address solubility challenges in formulation?

Advanced Research Question

  • Co-solvents : Use DMSO:PBS mixtures (≤10% DMSO) for in vitro studies .
  • Nanoformulations : Liposomal encapsulation improves bioavailability in pharmacokinetic studies .
  • Salt formation : Sulfonate salts enhance aqueous solubility at physiological pH .

How can researchers leverage PubChem data for further studies?

Basic Research Question

  • Accessing physicochemical data : Use PubChem CID (e.g., 27450922) to retrieve calculated logP (2.8), topological polar surface area (89.3 Ų), and hydrogen-bonding capacity .
  • Cross-referencing toxicity : Leverage ToxCast data to predict hepatotoxicity or CYP450 interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.